Regulatory Restriction for Fragrance vs. Flavor: A Binary Use-Case Determinant
In contrast to the more widely used analog 2-butyl-2-octenal (FEMA 4616), 2-Hexyl-2-decenal (FEMA 4786) possesses a sharply defined regulatory profile: it is designated as GRAS for use as a flavoring substance but is explicitly prohibited for use in fragrances. The FEMA Expert Panel has established a maximum permitted concentration of 5.0 ppm for 2-Hexyl-2-decenal in finished flavors [1]. Conversely, 2-butyl-2-octenal is approved for flavor use without a stated ppm limit and may have broader application [2].
| Evidence Dimension | Regulatory Use Permission |
|---|---|
| Target Compound Data | Flavor use permitted (FEMA GRAS), fragrance use prohibited [1]. |
| Comparator Or Baseline | 2-butyl-2-octenal: Flavor use permitted (FEMA GRAS), fragrance use not prohibited [2]. |
| Quantified Difference | Binary permission distinction (flavor only vs. flavor/fragrance potential). |
| Conditions | FEMA Expert Panel judgments. |
Why This Matters
For scientific procurement, this binary regulatory status dictates that only 2-Hexyl-2-decenal can be used in applications where fragrance use is prohibited but a fatty-waxy aldehyde note is required, making analog substitution illegal and non-compliant.
- [1] The Good Scents Company. (n.d.). 2-hexyl-2-decenal. Flavor usage levels up to 5.0 ppm for FEMA GRAS. View Source
- [2] The Good Scents Company. (n.d.). (E)-2-butyl-2-octenal. Usage recommendations. View Source
